n-Dodecyltrimethylammonium-d34 Bromide
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Overview
Description
n-Dodecyltrimethylammonium-d34 Bromide: Dodecyltrimethylammonium-d34 bromide or DTAB-d34 ) is a deuterium-labeled variant of Dodecyltrimethylammonium bromide (DTAB). DTAB is a quaternary ammonium surfactant with versatile applications in cell biology and biochemical research . Its unique properties make it valuable for solubilizing proteins and peptides, extracting DNA, and lysing cells.
Preparation Methods
DTAB-d34 can be synthesized through the deuteration of DTAB. The synthetic route involves replacing the hydrogen atoms in DTAB with deuterium (heavy hydrogen) atoms. Specific reaction conditions and industrial production methods may vary, but the general process includes deuteration using deuterated reagents or isotopic exchange reactions.
Chemical Reactions Analysis
DTAB-d34 can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Micellar Catalysis: DTAB-d34 forms micelles in solution, which can catalyze organic reactions.
Solubilization: It solubilizes hydrophobic compounds due to its amphiphilic nature.
Common reagents and conditions:
Deuteration: Deuterated reagents (e.g., deuterated acids or bases) are used for deuteration.
Micellar Systems: DTAB-d34 micelles serve as reaction media.
Major products:
Deuterated DTAB: The primary product is DTAB-d34 itself.
Scientific Research Applications
DTAB-d34 finds applications in various fields:
Biochemistry: Used for protein solubilization and membrane protein studies.
DNA Extraction: DTAB-d34 assists in DNA extraction from biological samples.
Cell Lysis: It disrupts cell membranes for intracellular component extraction.
Drug Development: Deuterated compounds impact pharmacokinetics and metabolism.
Mechanism of Action
The mechanism of DTAB-d34’s effects involves its interaction with biomolecules. It can alter DNA’s mechanical properties during binding and affect specific binding parameters. The exact molecular targets and pathways are context-dependent.
Comparison with Similar Compounds
DTAB-d34’s uniqueness lies in its deuterium labeling. Similar compounds include non-deuterated DTAB, other quaternary ammonium surfactants, and related cationic detergents.
Properties
Molecular Formula |
C15H34BrN |
---|---|
Molecular Weight |
342.55 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl-tris(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |
InChI Key |
XJWSAJYUBXQQDR-DIHFYDAMSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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